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molecular formula C9H19NO2 B1619653 alpha,2,6-Trimethylmorpholin-4-ylethanol CAS No. 63295-51-2

alpha,2,6-Trimethylmorpholin-4-ylethanol

Cat. No. B1619653
M. Wt: 173.25 g/mol
InChI Key: VTTSSRXYYVVNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04705840

Procedure details

The compound 2,6-dimethyl-N-(2-hydroxypropyl) morpholine was prepared by the method of Example 1 from 100.56 grams 2,6-dimethylmorpholine (0.87 moles) and 50.53 grams of propylene oxide (0.87 moles). Distillation of the reaction mixture gave 116.1 grams (76.8%) of the alcohol as a pale yellow oil, bp 70°-72° C. at 0.25 mm of Hg. The following elemental analysis was obtained: calc. 62.4 C, 11.1 H, 8.1 N; found 62.0 C, 10.8 H, 8.0 N.
Quantity
100.56 g
Type
reactant
Reaction Step One
Quantity
50.53 g
Type
reactant
Reaction Step One
Yield
76.8%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:7][CH:6]([CH3:8])[CH2:5][NH:4][CH2:3]1.[CH2:9]1[O:12][CH:10]1[CH3:11]>>[CH3:8][CH:6]1[O:7][CH:2]([CH3:1])[CH2:3][N:4]([CH2:9][CH:10]([OH:12])[CH3:11])[CH2:5]1

Inputs

Step One
Name
Quantity
100.56 g
Type
reactant
Smiles
CC1CNCC(O1)C
Name
Quantity
50.53 g
Type
reactant
Smiles
C1C(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CC(O1)C)CC(C)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 116.1 g
YIELD: PERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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